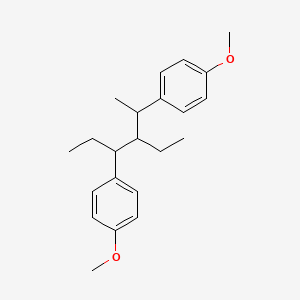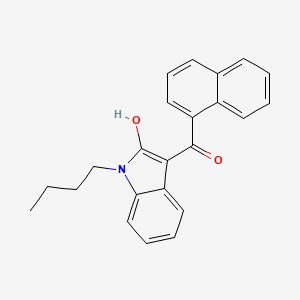
alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 is a specialized chemical compound used in various scientific and industrial applications. It is characterized by the presence of a cyano group, a methyl group, and an ethoxy group attached to an acrylonitrile backbone. The compound is labeled with carbon-13 isotopes, which makes it useful in research involving nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 typically involves the reaction of ethyl cyanoacetate with methyl acrylate in the presence of a base such as sodium ethoxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The carbon-13 labeling is introduced through the use of carbon-13 enriched starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The carbon-13 labeling is maintained throughout the process to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted acrylonitrile derivatives.
科学的研究の応用
Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds. Its carbon-13 labeling makes it valuable in NMR spectroscopy studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a tracer in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethoxy and methyl groups influence the compound’s reactivity and stability. The carbon-13 labeling allows for detailed tracking and analysis of the compound’s behavior in various systems.
類似化合物との比較
Similar Compounds
Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile: Similar structure but without carbon-13 labeling.
Alpha-Cyano-beta-methyl-beta-methoxyacrylonitrile: Similar structure with a methoxy group instead of an ethoxy group.
Alpha-Cyano-beta-methyl-beta-propoxyacrylonitrile: Similar structure with a propoxy group instead of an ethoxy group.
Uniqueness
Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 is unique due to its carbon-13 labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various research applications, making it a valuable tool in scientific studies.
特性
IUPAC Name |
2-(1-ethoxy(1,2-13C2)ethylidene)propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-10-6(2)7(4-8)5-9/h3H2,1-2H3/i2+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSVWXDDFBSSIZ-PYASWXJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=C(C#N)C#N)[13CH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)


![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)


![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)
